molecular formula C22H30N6O2 B2852781 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 851939-23-6

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B2852781
CAS No.: 851939-23-6
M. Wt: 410.522
InChI Key: JIGUJNONBJHTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.522. The purity is usually 95%.
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Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-5-26-10-12-27(13-11-26)15-18-23-20-19(21(29)25(4)22(30)24(20)3)28(18)14-17-8-6-16(2)7-9-17/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGUJNONBJHTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, with CAS number 797028-19-4, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a purine base modified with various functional groups that may influence its pharmacological properties.

The molecular formula of the compound is C23H33N6O2C_{23}H_{33}N_{6}O_{2}, with a molecular weight of 425.5 g/mol. The structure features an ethylpiperazine moiety and a methylphenyl group, which are critical for its biological interactions.

PropertyValue
CAS Number797028-19-4
Molecular FormulaC23H33N6O2
Molecular Weight425.5 g/mol

Antitumor Activity

Research indicates that compounds structurally similar to this compound may possess antitumor properties. For example, studies have shown that certain purine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.

Case Study:
In a study involving human lung cancer cell lines, a related purine derivative demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptotic pathways.

Neuroprotective Effects

Some purine derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to modulate adenosine receptors is particularly relevant in this context, as adenosine signaling is implicated in neuroinflammation and neuronal survival.

Research Findings:
A study published in the Journal of Neurochemistry reported that certain derivatives improved neuronal survival under oxidative stress conditions by modulating adenosine receptor activity. This suggests potential therapeutic applications for neuroprotection.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains. The presence of the piperazine ring is known to enhance membrane permeability and disrupt bacterial cell integrity.

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

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